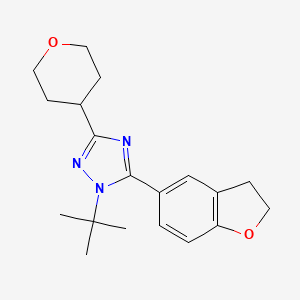![molecular formula C16H11ClN2O3S B5629409 1-(4-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5629409.png)
1-(4-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to the specified compound, often involves reactions of substituted thiourea with different aromatic aldehydes. For instance, Akbari et al. (2008) synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide by reacting N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes, highlighting a general approach to synthesizing substituted pyrimidines (Akbari et al., 2008).
Molecular Structure Analysis
Vibrational spectral analysis and X-ray diffraction (XRD) studies are commonly employed to determine the molecular structure of pyrimidine derivatives. Altowyan et al. (2019) performed a detailed structural characterization of a similar pyrimidine derivative using XRD, IR, UV-Vis, and NMR analyses. This comprehensive approach allows for the accurate determination of molecular geometry, electronic structure, and intermolecular interactions (Altowyan et al., 2019).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cyclocondensation and substitution reactions, which are essential for modifying their chemical properties and enhancing their biological activity. The work by Kulakov et al. (2009) on thiazolo[3,2-a]pyrimidines, synthesized through the reaction of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones, provides insights into the reactivity of pyrimidine derivatives (Kulakov et al., 2009).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as melting points, solubility, and crystal structure, can be analyzed through techniques like XRD and thermal analysis. For example, Vyas et al. (2013) conducted spectroscopic, thermal, and dielectric studies on n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate crystals, providing valuable data on the stability and physical behavior of these compounds (Vyas et al., 2013).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including acidity, basicity, and reactivity towards various reagents, can be deduced from their structure and functional groups. Investigations into non-covalent interactions, as conducted by Zhang et al. (2018) on similar compounds, offer insights into the chemical behavior and potential interaction mechanisms of these molecules (Zhang et al., 2018).
Eigenschaften
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c1-9-2-7-12(22-9)8-13-14(20)18-16(23)19(15(13)21)11-5-3-10(17)4-6-11/h2-8H,1H3,(H,18,20,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYYVROMXWDPPM-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(4-chlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(methoxymethyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]pyrimidin-4-amine](/img/structure/B5629345.png)
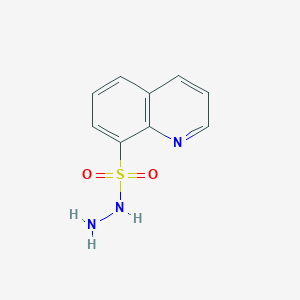
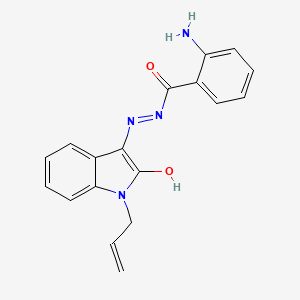
![1-{5-[(2,2,2-trifluoroethoxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5629370.png)
![1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5629378.png)
![N-[3-(2-chlorophenoxy)propyl]-5-cyclopropyl-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5629385.png)
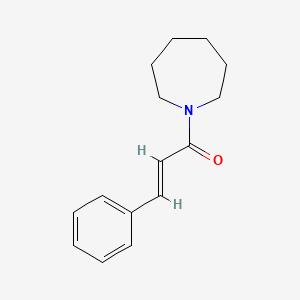
![6-(2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5629406.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(phenyl)methanone](/img/structure/B5629420.png)
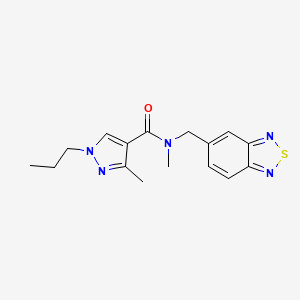
![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5629436.png)
![7-(2-amino-6-ethyl-5-methylpyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5629444.png)
